molecular formula C25H23FN2O2S2 B12028719 3-(4-ethoxyphenyl)-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-(4-ethoxyphenyl)-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12028719
M. Wt: 466.6 g/mol
InChI Key: YCMWODMVPOVOCS-UHFFFAOYSA-N
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Description

3-(4-ethoxyphenyl)-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of benzothienopyrimidines This compound is characterized by its unique structure, which includes a benzothieno ring fused with a pyrimidine ring, and various functional groups such as ethoxyphenyl and fluorobenzyl sulfanyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps:

  • Formation of the Benzothieno Ring: : The initial step often involves the construction of the benzothieno ring system. This can be achieved through cyclization reactions involving thiophene derivatives and appropriate electrophiles under acidic or basic conditions.

  • Pyrimidine Ring Formation: : The next step involves the formation of the pyrimidine ring. This can be done by reacting the benzothieno intermediate with guanidine or its derivatives under high-temperature conditions.

  • Functional Group Introduction: : The introduction of the ethoxyphenyl and fluorobenzyl sulfanyl groups is typically achieved through nucleophilic substitution reactions. These reactions may require the use of strong bases or catalysts to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfanyl group. Common oxidizing agents include hydrogen peroxide and peracids.

  • Reduction: : Reduction reactions can target the carbonyl group in the pyrimidine ring. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions. Halogenation, nitration, and sulfonation are common electrophilic substitutions, while nucleophilic substitutions may involve the replacement of halogen atoms with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents, and various nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new pharmaceuticals.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. its structural features suggest that it may interact with various molecular targets, such as enzymes and receptors. The ethoxyphenyl and fluorobenzyl sulfanyl groups could facilitate binding to these targets, while the benzothienopyrimidine core may modulate the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 3-(4-ethoxyphenyl)-2-[(2-bromobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

Compared to similar compounds, 3-(4-ethoxyphenyl)-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is unique due to the presence of the fluorobenzyl sulfanyl group. This group can significantly influence the compound’s reactivity and interactions with biological targets, potentially enhancing its bioactivity and making it a more attractive candidate for various applications.

Properties

Molecular Formula

C25H23FN2O2S2

Molecular Weight

466.6 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-2-[(2-fluorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C25H23FN2O2S2/c1-2-30-18-13-11-17(12-14-18)28-24(29)22-19-8-4-6-10-21(19)32-23(22)27-25(28)31-15-16-7-3-5-9-20(16)26/h3,5,7,9,11-14H,2,4,6,8,10,15H2,1H3

InChI Key

YCMWODMVPOVOCS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC=CC=C4F)SC5=C3CCCC5

Origin of Product

United States

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